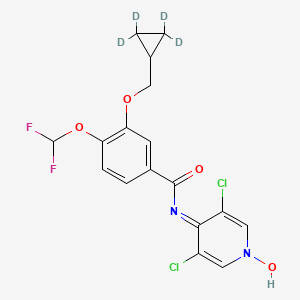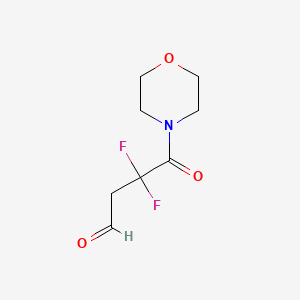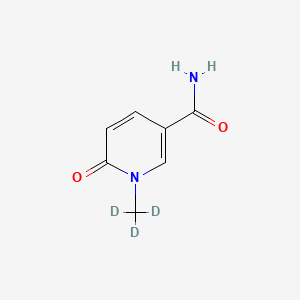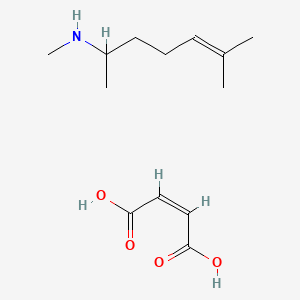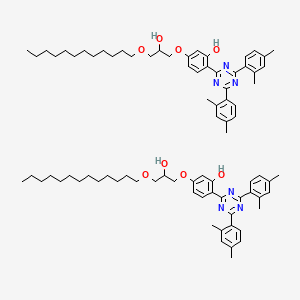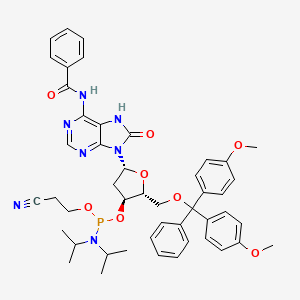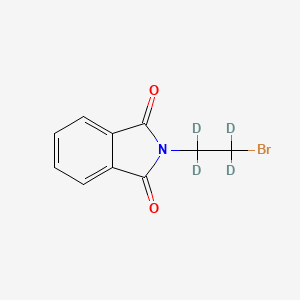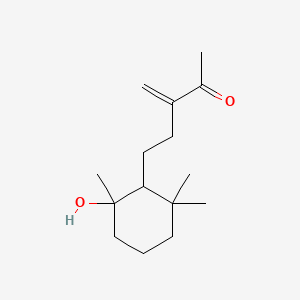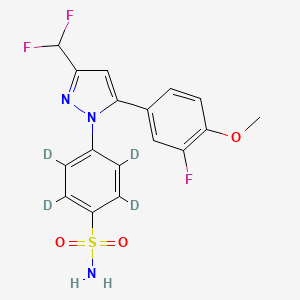
德拉考昔-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deracoxib-d4 is a deuterated form of Deracoxib, a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class. It is primarily used in veterinary medicine to treat pain and inflammation associated with osteoarthritis and post-operative pain in dogs . The deuterated form, Deracoxib-d4, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Deracoxib due to the isotope effect, which can provide more detailed insights into the drug’s behavior in biological systems.
科学研究应用
Deracoxib-d4 is widely used in scientific research for several purposes:
Pharmacokinetic Studies: The deuterated form helps in understanding the absorption, distribution, metabolism, and excretion of Deracoxib.
Metabolic Pathway Analysis: It aids in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Deracoxib-d4 is used to study interactions with other drugs and their impact on its pharmacokinetics.
Biological Research: It is used in studies related to inflammation and pain management in veterinary medicine.
作用机制
Target of Action
Deracoxib-d4 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is primarily involved in the production of pro-inflammatory prostaglandins , which mediate inflammation, pain, and fever .
Mode of Action
Deracoxib-d4 works by selectively inhibiting the COX-2 enzyme . This means it specifically targets the production of inflammatory prostaglandins without significantly affecting the protective prostaglandins produced by COX-1 . This selectivity is important because it minimizes the gastrointestinal side effects (such as ulcers and bleeding) and renal issues associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 .
Biochemical Pathways
The primary biochemical pathway affected by Deracoxib-d4 is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, Deracoxib-d4 reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation .
Pharmacokinetics
The pharmacokinetics of Deracoxib-d4 involves the processes of absorption, distribution, metabolism, and excretion . It has a high protein binding capacity (more than 90%) and is metabolized via hepatic biotransformation . The elimination half-life of Deracoxib-d4 at the recommended dose is three hours .
Result of Action
The reduction in COX-2 activity decreases the production of prostaglandins involved in the inflammation pathway . This leads to a decrease in the clinical signs associated with inflammation, including pain and swelling, thus improving the quality of life for dogs suffering from conditions like osteoarthritis or recovering from surgery .
Action Environment
The pharmacokinetics of Deracoxib-d4 can be influenced by the age, weight, and overall health status of the dog, including liver and kidney function, which may affect the drug’s metabolism and excretion . Environmental factors such as stress have also been suggested to exert a crucial impact on brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes .
生化分析
Biochemical Properties
Deracoxib-d4 interacts with the enzyme cyclooxygenase-2 (COX-2), inhibiting its activity. This interaction reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Cellular Effects
Deracoxib-d4’s inhibition of COX-2 leads to a decrease in the production of prostaglandins. This can influence cell function by reducing inflammation and pain signals. It may also impact cell signaling pathways related to inflammation .
Molecular Mechanism
At the molecular level, Deracoxib-d4 exerts its effects by binding to the active site of the COX-2 enzyme, inhibiting its ability to convert arachidonic acid to prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deracoxib-d4 have been observed over time. It has shown antitumor activity against transitional cell carcinoma (TCC) in dogs, with a median time to progressive disease of 133 days .
Dosage Effects in Animal Models
In animal models, the effects of Deracoxib-d4 vary with different dosages. At a dosage of 3 mg/kg/d, it has shown antitumor activity against TCC in dogs . Renal, hepatic, and gastrointestinal abnormalities have been noted in some dogs .
Metabolic Pathways
As a COX-2 inhibitor, it likely interacts with the arachidonic acid pathway .
Transport and Distribution
As a small molecule drug, it is likely to be distributed throughout the body via the bloodstream .
Subcellular Localization
As a small molecule drug, it is likely to be able to cross cell membranes and exert its effects within cells .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Deracoxib involves several key steps:
Synthesis of 3-fluoro-4-methoxyacetophenone: This is achieved by reacting 2-fluorobenzene methyl ether with acetyl chloride in the presence of an acid catalyst, using methane chloride as the reaction solvent.
Formation of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione: This intermediate is synthesized by reacting 3-fluoro-4-methoxyacetophenone with ethyl difluoroacetate in the presence of an alkali, again using methane chloride as the solvent.
Cyclization to form Deracoxib: The final step involves reacting the intermediate with p-sulfamine phenylhydrazine or its salt in an ethanol solvent to yield Deracoxib.
Industrial Production Methods
The industrial production of Deracoxib follows similar synthetic routes but is optimized for large-scale production. This includes the use of more cost-effective solvents and catalysts, as well as continuous flow processes to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
Deracoxib undergoes several types of chemical reactions, including:
Oxidation: Deracoxib can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in Deracoxib can be reduced to an amine.
Substitution: Halogen atoms in Deracoxib can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Celecoxib: Another COX-2 inhibitor used in human medicine.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Etoricoxib: A COX-2 inhibitor used for pain and inflammation management.
Uniqueness of Deracoxib-d4
Deracoxib-d4 is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The isotope effect of deuterium can lead to differences in the metabolic rate and pathways compared to the non-deuterated form, offering more detailed insights into the drug’s behavior in biological systems.
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQAZKAZLXFMK-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)F)[2H])[2H])S(=O)(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
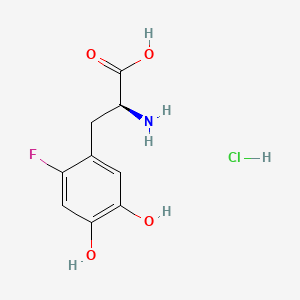
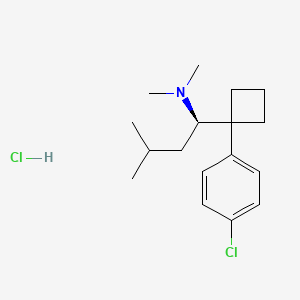

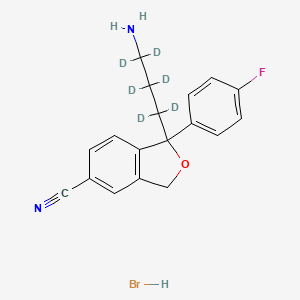
![[μ-(7-Hydroxy-3-oxo-3H-phenoxazine-4,6-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury](/img/new.no-structure.jpg)
